

Solubility and stability of 2-(2-Hydroxyethyl)pyridine in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(2-Hydroxyethyl)pyridine**

Cat. No.: **B196109**

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **2-(2-Hydroxyethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility and stability of **2-(2-Hydroxyethyl)pyridine** (CAS No. 103-74-2), a key intermediate in the synthesis of various pharmaceutical compounds and a metabolite of the drug Betahistine.[1][2] Understanding its solubility in common organic solvents and its stability under various conditions is critical for its effective use in research, development, and manufacturing. This document summarizes available solubility data, outlines its stability profile, describes known degradation pathways, and provides detailed experimental protocols for its characterization.

Physical and Chemical Properties

2-(2-Hydroxyethyl)pyridine, also known as 2-Pyridineethanol, is a clear yellow to brown, hygroscopic liquid at room temperature.[1][3] Its structure, featuring both a polar hydroxyl group and a pyridine ring, dictates its chemical behavior.

Table 1: Physical and Chemical Properties of **2-(2-Hydroxyethyl)pyridine**

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO	[1]
Molecular Weight	123.15 g/mol	[1]
Appearance	Clear yellow to brown liquid	[1]
Boiling Point	114-116 °C / 9 mmHg	[1]
Melting Point	-8 to -7 °C	[1]
Density	1.093 g/mL at 25 °C	[1]
Flash Point	92.78 °C (199 °F)	[4]
pKa (conjugate acid)	5.31	[5]
LogP	0.12 - 0.38	[1][5]

Solubility Profile

The solubility of **2-(2-Hydroxyethyl)pyridine** is governed by its molecular structure, which contains a hydrophilic hydroxyl (-OH) group capable of forming hydrogen bonds and a moderately polar pyridine ring. This dual nature allows it to dissolve in a range of solvents. Generally, it exhibits high solubility in polar solvents and limited solubility in non-polar solvents. [\[6\]](#)

Table 2: Qualitative Solubility of **2-(2-Hydroxyethyl)pyridine** in Common Solvents

Solvent Class	Solvent	Solubility	Reference
Protic Polar	Water	Soluble	[1] [6]
Methanol	Slightly Soluble	[1]	
Ethanol	Very Soluble	[5] [6]	
Aprotic Polar	Chloroform	Slightly Soluble / Very Soluble*	[1] [5]
Aprotic Non-Polar	Diethyl Ether	Slightly Soluble	[5]
Hexane	Limited Solubility	[6]	

Note: Conflicting reports exist for chloroform, suggesting solubility may be concentration-dependent.

Stability Profile

2-(2-Hydroxyethyl)pyridine is generally stable at room temperature when stored in closed containers under normal, dry conditions.[\[3\]](#) However, its stability is compromised by exposure to heat, strong oxidizing agents, strong acids, and strong bases.[\[7\]](#)

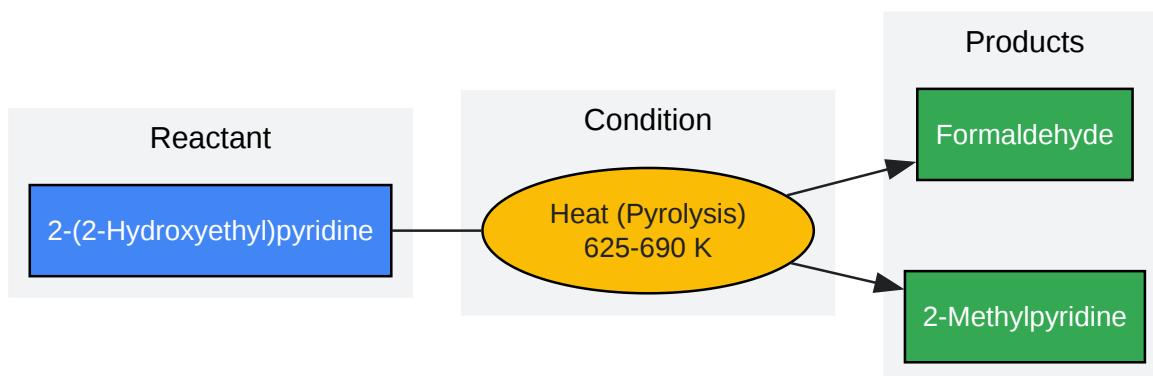
Thermal Stability

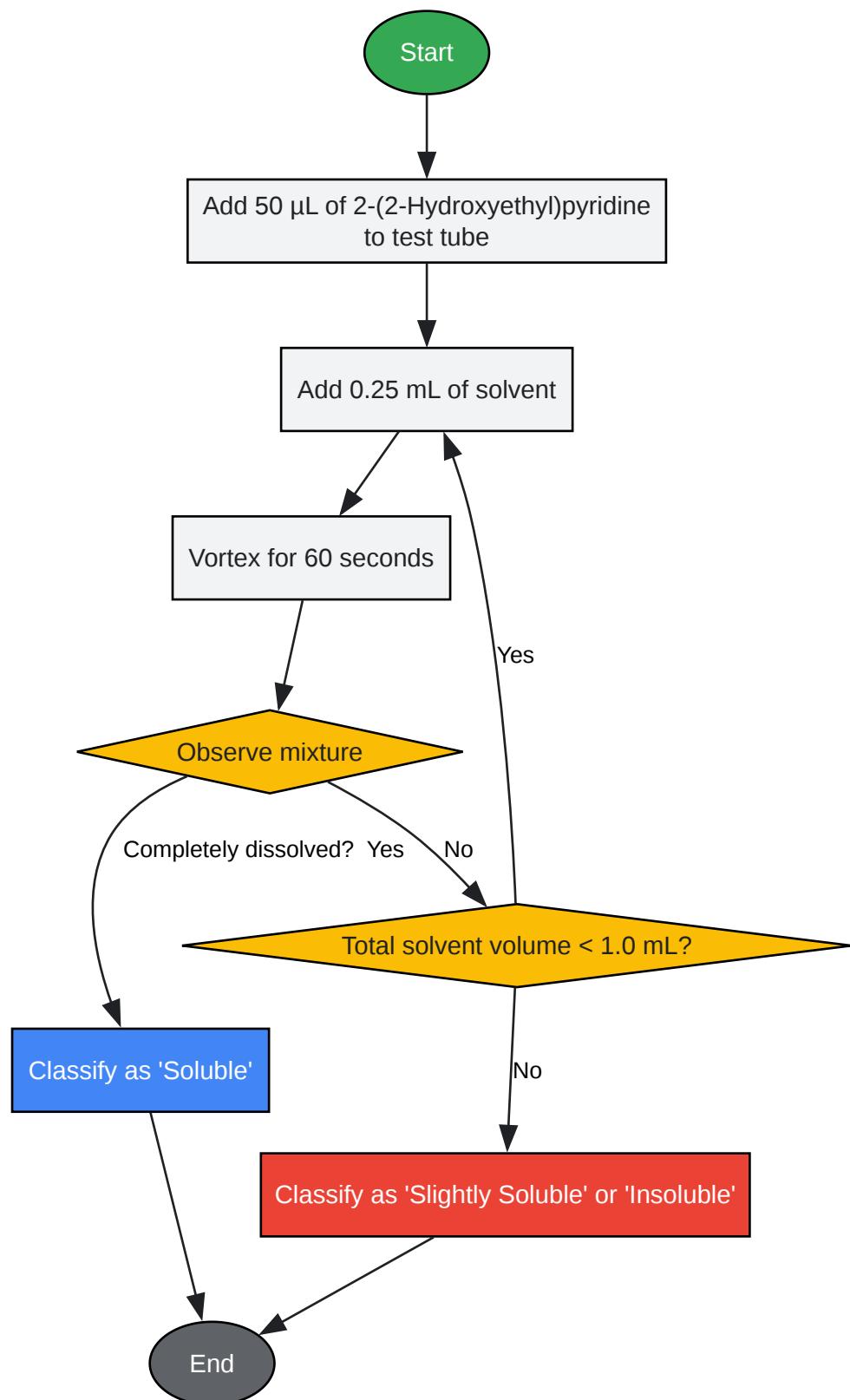
The compound undergoes thermal decomposition at elevated temperatures. Kinetic studies of its pyrolysis between 625.2 K and 690.5 K show that it undergoes a unimolecular, first-order elimination reaction to yield formaldehyde and 2-methylpyridine.[\[8\]](#) This reaction is believed to proceed through a cyclic six-membered transition state.[\[8\]](#)

Chemical Stability

The compound is incompatible with several classes of chemicals:

- Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.
- Strong Acids and Bases: Can cause degradation or unwanted side reactions.[\[7\]](#)


For storage, it is recommended to keep the compound in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances.[3][7]


Degradation Pathways

Understanding the degradation pathways of **2-(2-Hydroxyethyl)pyridine** is essential for predicting its behavior in various environments and for identifying potential impurities in formulations.

Thermal Degradation

As mentioned, high temperatures induce a unimolecular elimination reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]
- 2. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine) [lgcstandards.com]
- 3. Page loading... [guidechem.com]
- 4. 2-(2-hydroxyethyl) pyridine, 103-74-2 [thegoodsentscompany.com]
- 5. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fishersci.com [fishersci.com]
- 8. The mechanism of thermal eliminations. Part 16. Rate data for pyrolysis of 2-(2-hydroxyethyl)pyridine; prediction of elimination rates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Solubility and stability of 2-(2-Hydroxyethyl)pyridine in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b196109#solubility-and-stability-of-2-\(2-hydroxyethyl\)pyridine-in-common-organic-solvents](https://www.benchchem.com/product/b196109#solubility-and-stability-of-2-(2-hydroxyethyl)pyridine-in-common-organic-solvents)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com